2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(15-8-10-4-3-7-21-10)9-16-14(18)11-5-1-2-6-12(11)22(16,19)20/h1-2,5-6,10H,3-4,7-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHJGCUWPAAQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]isothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxido and oxo groups: These functional groups can be introduced via oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the tetrahydrofuran moiety: This step might involve nucleophilic substitution or addition reactions, using tetrahydrofuran derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.
Reduction: Reduction reactions can be used to remove oxygen atoms or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidized states, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Substituents on the Acetamide Nitrogen
The acetamide nitrogen substituent significantly impacts biological activity and physicochemical properties. Key analogues include:
Core Modifications
Analogues with modified benzoisothiazolone cores include:
- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid : A carboxylic acid derivative used as an intermediate for esters and amides with antifungal activity .
Physicochemical Properties
- Solubility : The THF-methyl group increases water solubility compared to alkyl/aryl substituents, as evidenced by logP values (target compound: ~1.2 vs. 2-ethylphenyl analogue: ~2.5) .
- Stability : Benzoisothiazolone derivatives are generally stable under physiological conditions, but the THF ring may introduce susceptibility to oxidative degradation .
Crystallographic and Molecular Interaction Studies
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a member of the isothiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14N2O5S
- Molecular Weight : 298.31 g/mol
- CAS Number : Not specified in the search results but can be derived from its structural formula.
The biological activity of isothiazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxido and acetamide groups in this compound suggests potential interactions with biological macromolecules that could lead to therapeutic effects.
Antimicrobial Activity
Research indicates that isothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. A study highlighted that certain benzimidazole derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that related isothiazole compounds may share similar properties .
Anticancer Activity
Compounds containing isothiazole moieties have been investigated for their anticancer potential. A review of benzimidazole derivatives noted their effectiveness against various cancer cell lines, indicating that the structural features of these compounds may contribute to their cytotoxicity against tumors . The specific activity of our compound in cancer models remains to be elucidated but warrants investigation.
Anti-inflammatory Effects
Isothiazoles are also known for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating chronic inflammatory diseases .
Study on Antimicrobial Efficacy
In a comparative study involving various isothiazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, a derivative with a similar structure showed an MIC of 16 µg/mL against Staphylococcus aureus, suggesting promising antimicrobial potential for our compound as well .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 16 |
| Compound B | E. coli | 32 |
| Compound C | P. aeruginosa | 64 |
Anticancer Research
A recent study focused on the synthesis and evaluation of isothiazole derivatives for anticancer activity reported that several compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. While specific data on our compound is lacking, it highlights the potential for further research into its anticancer properties .
Q & A
Basic: What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : The benzoisothiazolone dioxido core is functionalized via nucleophilic substitution or amidation.
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is used to solubilize intermediates .
- Catalysts : Triethylamine or sodium hydride may facilitate base-mediated reactions .
- Protection/deprotection : Protecting groups (e.g., Boc) may stabilize reactive sites during synthesis .
Yield optimization requires precise control of temperature (0–60°C) and pH (neutral to mildly acidic) .
Basic: Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the tetrahydrofuran-methyl and acetamide groups .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and detection of byproducts .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 289.31 g/mol for analogs) .
Advanced: How to address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Impurity profiles : Byproducts from incomplete purification (e.g., residual DMF) can skew results .
- Solubility limitations : Use of DMSO as a vehicle may alter pharmacokinetics .
Methodological resolution :- Standardize assays (e.g., uniform cell models, IC50 protocols).
- Employ orthogonal purity validation (e.g., NMR + HPLC) .
Advanced: What strategies enhance bioavailability based on structural features?
The compound’s low solubility (due to hydrophobic benzoisothiazolone) can be mitigated via:
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) on the tetrahydrofuran moiety .
- Cocrystallization : Pair with coformers (e.g., succinic acid) to improve dissolution .
- Structural analogs : Replace the tetrahydrofuran-methyl group with pyran or morpholine rings to enhance water solubility .
Advanced: How to resolve contradictory NMR data in reaction intermediates?
- Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening .
- 2D NMR : HSQC/HMBC clarifies ambiguous coupling patterns (e.g., distinguishing NH from OH protons) .
- Deuterated solvents : Avoid signal overlap (e.g., use DMSO-d6 instead of CDCl3 for polar intermediates) .
Advanced: What computational methods predict interaction mechanisms with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-target complexes .
- Free energy calculations : MM-PBSA quantifies binding affinities for SAR refinement .
Basic: What key structural features influence reactivity?
- Benzoisothiazolone dioxido core : Electron-withdrawing groups enhance electrophilic reactivity at C3 .
- Tetrahydrofuran-methyl group : Steric hindrance may slow nucleophilic attacks on the acetamide .
- Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions .
Advanced: How to optimize reaction yields while minimizing byproducts?
- Stoichiometric control : Limit excess reagents (e.g., 1.1 eq. of coupling agents) to reduce dimerization .
- Catalyst screening : Pd(OAc)₂ for cross-coupling vs. EDCl/HOBt for amide bond formation .
- In-line monitoring : ReactIR tracks reaction progress in real time to quench at optimal conversion .
Advanced: What are the implications of chirality in synthesis and bioactivity?
- Stereocenters : The tetrahydrofuran-methyl group may introduce chirality affecting target binding .
- Resolution methods : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers .
- Bioactivity differences : Test enantiomers separately in assays (e.g., IC50 varies by 10-fold in analogs) .
Basic: What are the stability profiles under various conditions?
- Thermal stability : Decomposes above 150°C (DSC/TGA data) .
- Photostability : Protect from UV light to prevent sulfonyl group degradation .
- Solution stability : Stable in DMSO for ≤48 hours; avoid aqueous buffers at pH >8 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
